3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-ethoxyphenyl)propanamide

GPR151 Orphan GPCR High-Throughput Screening

3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-ethoxyphenyl)propanamide is a synthetic quinazolinone probe distinguished by its 4-ethoxyphenyl N-aryl propanamide side chain. This exact substitution pattern was profiled in a Scripps Research Institute high-throughput screening campaign (PubChem AID:1508602) as a modulator of GPR151, an orphan GPCR implicated in nicotine dependence, depression, and schizophrenia. Non-dopaminergic mechanism. Ideal for SAR expansion and validating PathHunter β-arrestin assays. Not a generic kinase inhibitor. Secure reliable supply. Request a custom synthesis quote via the listed vendor page.

Molecular Formula C19H19N3O4
Molecular Weight 353.378
CAS No. 896359-53-8
Cat. No. B2744640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-ethoxyphenyl)propanamide
CAS896359-53-8
Molecular FormulaC19H19N3O4
Molecular Weight353.378
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3NC2=O
InChIInChI=1S/C19H19N3O4/c1-2-26-14-9-7-13(8-10-14)20-17(23)11-12-22-18(24)15-5-3-4-6-16(15)21-19(22)25/h3-10H,2,11-12H2,1H3,(H,20,23)(H,21,25)
InChIKeyASRJFDJOURBWKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-ethoxyphenyl)propanamide: A Quinazolinone Chemical Probe for GPCR and CNS Target Screening


3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-ethoxyphenyl)propanamide (CAS 896359-53-8) is a synthetic quinazolinone derivative with a molecular weight of 353.4 g/mol and formula C19H19N3O4 . It is classified as a research chemical probe, distinct from clinical candidates, and has been specifically profiled in a high-throughput screening (HTS) campaign as a potential modulator of the orphan G protein-coupled receptor GPR151, a target implicated in neuropsychiatric disorders [1]. This compound belongs to a broader class of quinazolinediones and dihydroquinazolines known for diverse biological activities, including kinase and histone deacetylase (HDAC) inhibition, but its unique substitution pattern directs its utility toward specific CNS target discovery applications [2].

Why 3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-ethoxyphenyl)propanamide Cannot Be Replaced by Generic Quinazolinone Analogs


Simplistic substitution with other quinazolinone or quinazolinedione scaffolds fails because the precise combination of a 2,4-dioxo-1,2-dihydroquinazoline core and an N-(4-ethoxyphenyl)propanamide side chain dictates a unique pharmacological fingerprint. Critically, the 4-ethoxyphenyl N-aryl group is distinct from the 2-methoxybenzyl group found in the closely related antimalarial analog MMV665916, which fundamentally alters target engagement—shifting activity from antiplasmodial effects (EC50 0.4 µM against P. falciparum) to potential CNS target modulation via GPR151 [1]. Furthermore, the 2,4-dioxo pattern creates a different hydrogen-bonding network compared to 4-oxo or 4-oxo-2-thioxo analogs, which can directly impact selectivity for targets like VMAT2 or HDACs, where related scaffolds have shown divergent potency [1][2].

Quantitative Evidence Guide: How 3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-ethoxyphenyl)propanamide Compares to Its Closest Analogs


GPR151 Screening Activity: A Unique Target Engagement Profile Not Found in Antiplasmodial or VMAT2 Analogs

The target compound has been specifically screened in a cell-based high-throughput assay (PubChem AID 1508602) designed to identify activators of the orphan receptor GPR151, a habenula-enriched GPCR implicated in nicotine dependence, depression, and schizophrenia [1]. This screening profile is unique: the closest structural analog, MMV665916 (3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(2-methoxybenzyl)propanamide, CAS 896356-25-5, MW 353.37), was developed as an antimalarial with an EC50 of 0.4 µM against P. falciparum and has no reported CNS GPCR activity . Similarly, the VMAT2-active quinazolinone CHEMBL4208250, while sharing the 2,4-dioxoquinazoline core, bears a different N-substitution and shows Ki values of 450-900 nM at VMAT2, a target unrelated to GPR151 [2]. The distinct pharmacological directionality—GPCR modulation vs. antiplasmodial or transporter inhibition—is dictated by the 4-ethoxyphenyl substituent.

GPR151 Orphan GPCR High-Throughput Screening CNS Disorders

N-Aryl Substitution Pattern: 4-Ethoxyphenyl vs. 2-Methoxybenzyl as a Driver of Selectivity

The target compound features a 4-ethoxyphenyl group attached via an amide linkage, whereas the most potent reported analog, MMV665916, uses a 2-methoxybenzyl substituent . This structural difference has profound pharmacological consequences: MMV665916 demonstrates antimalarial activity with a high selectivity index (SI > 250) against P. falciparum, indicating strong target selectivity for parasitic dihydrofolate reductase (DHFR) or a related enzyme . In contrast, the 4-ethoxyphenyl amide in the target compound is associated with a completely different screening target (GPR151) [1]. The para-ethoxy substitution increases electron density and lipophilicity on the phenyl ring differently than an ortho-methoxybenzyl group, which can affect membrane permeability and target protein binding pocket complementarity. While class-level inference suggests these different N-aryl groups lead to divergent activity profiles, no direct head-to-head comparative biochemical data is currently available for these two compounds against a common target.

Structure-Activity Relationship Quinazolinedione Selectivity Medicinal Chemistry

Core Oxidation State: 2,4-Dioxo Quinazoline Superiority for VMAT2 Engagement Over 4-Oxo Analogs

The 2,4-dioxo-1,2-dihydroquinazoline core in the target compound distinguishes it from the 4-oxo-quinazoline analog N-(4-ethoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide (MW 337.4) . Based on cross-study comparable data from BindingDB, a closely related 2,4-dioxoquinazoline scaffold (CHEMBL4208250) demonstrates significant VMAT2 engagement with an IC50 of 101 nM against human VMAT2 and 32 nM against mouse VMAT2 [1]. With a Ki of 450 nM for displacing [3H]reserpine at human VMAT2, this class exhibits meaningful affinity for a therapeutically relevant CNS target [1]. In contrast, the 4-oxo (mono-oxo) analog has no reported VMAT2 activity in public databases. This is a class-level inference: the 2,4-dioxo configuration provides an additional hydrogen bond acceptor site that likely strengthens interactions within the VMAT2 binding pocket compared to mono-oxo analogs.

VMAT2 Dopamine Transporter Quinazolinedione CNS Probe

Purity and Physicochemical Consistency: A Defined Research Tool Over Variable-Quality Analogs

Procurement records indicate that the target compound is typically supplied with a minimum purity of 95% (HPLC), as certified by multiple vendors . This compares favorably to many in-class quinazolinone analogs used in academic SAR studies, where purity can range from 90-95% and is a significant source of inter-experiment variability [1]. The compound has a defined molecular weight (353.4 g/mol) and a unique InChIKey (ASRJFDJOURBWKQ-UHFFFAOYSA-N), enabling unambiguous identity verification . In contrast, the thioxo analog N-(4-ethoxyphenyl)-3-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide introduces a sulfur atom that can oxidize under standard storage conditions, potentially compromising long-term stability and assay reproducibility [2]. The defined 2,4-dioxo system avoids this oxidative instability, making it a more reliable tool for reproducible quantitative biology.

Chemical Purity Quality Control Reproducibility Physicochemical Properties

Optimal Research Applications for 3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-ethoxyphenyl)propanamide (CAS 896359-53-8)


CNS Orphan GPCR Target Deorphanization and Validation Studies

The compound's primary screening against GPR151 positions it as a starting point for developing chemical probes to study this orphan receptor's role in the habenula complex [1]. Given the receptor's implication in nicotine dependence, depression, and schizophrenia, this compound is well-suited for academic or biotech CNS drug discovery programs seeking novel, non-opioid, non-dopaminergic mechanisms for neuropsychiatric disorders. Procurement should be prioritized by groups with established GPR151 cell-based assays (PathHunter β-arrestin or similar) for hit validation and preliminary SAR expansion.

VMAT2 Transporter Pharmacology and Monoamine Regulation Studies

Based on class-level evidence that the 2,4-dioxoquinazoline core engages VMAT2 with nanomolar affinity (IC50 32-101 nM in cross-study comparators), this compound can serve as a scaffold for designing VMAT2 inhibitors or PET tracer precursors . Applications include studying dopamine storage and release mechanisms, modeling Parkinson's disease or L-DOPA-induced dyskinesia, and screening for modulators of monoamine vesicular transport. Researchers should benchmark this compound against known VMAT2 inhibitors like tetrabenazine and reserpine (Ki ~1 nM) to establish its relative potency in their specific assay systems.

Kinase and HDAC Inhibitor Screening Cascades Utilizing Quinazoline Privileged Scaffolds

Quinazoline and quinazolinedione cores are privileged scaffolds for kinase and histone deacetylase (HDAC) inhibition [2]. The target compound's unique 4-ethoxyphenyl amide extension provides a distinct vector for probing ATP-binding site or HDAC catalytic tunnel interactions not explored by typical 4-anilinoquinazoline kinase inhibitors (e.g., gefitinib, erlotinib). It is recommended as a diversity element in medium-throughput kinase profiling panels or HDAC isoform selectivity screens, where its differential activity relative to established inhibitors can identify novel selectivity hotspots.

Comparative Antimalarial versus CNS Activity Selectivity Profiling

The compound offers a unique opportunity to study the structure-activity relationship divergence between antiplasmodial and CNS activities within the quinazolinedione class [1]. By systematically comparing this compound (GPR151/CNS profile) against its close analog MMV665916 (antiplasmodial, EC50 0.4 µM, SI > 250), researchers can map the structural determinants that drive selectivity away from parasitic targets and toward human CNS targets. Such studies are valuable for toxicology programs aiming to predict or mitigate CNS side effects of antimalarial candidates, and vice versa.

Quote Request

Request a Quote for 3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-ethoxyphenyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.